3,5-Dibenzyloxybenzyl alcohol
Overview
Description
3,5-Dibenzyloxybenzyl alcohol is an organic compound with the molecular formula C21H20O3. It is characterized by the presence of two benzyloxy groups attached to a benzyl alcohol moiety. This compound is known for its white to off-white crystalline appearance and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibenzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with hydroquinone in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Benzyl alcohol and hydroquinone.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: The benzyl alcohol is added to a solution of hydroquinone in a suitable solvent, such as ethanol or methanol. The base is then added to the mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyloxybenzyl alcohol undergoes various chemical reactions, including:
- Oxidation
Properties
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHXKZKHZMSINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340092 | |
Record name | 3,5-Dibenzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-31-5 | |
Record name | 3,5-Dibenzyloxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.